The synthesis of RG7167 involves several key methods that are typical in the production of nucleoside analogs. These methods generally include:
The technical details of these methods are crucial for ensuring that the final product meets the required specifications for biological activity and safety.
RG7167 has a complex molecular structure that is essential for its function as an antiviral agent. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The chemical reactivity of RG7167 is characterized by its ability to undergo various reactions typical of nucleoside analogs:
These reactions are critical in understanding how RG7167 exerts its antiviral effects.
RG7167's mechanism of action primarily involves:
Data from studies indicate that RG7167 demonstrates potent antiviral activity against hepatitis C virus strains in vitro, highlighting its potential as a therapeutic option.
RG7167 exhibits specific physical and chemical properties:
Relevant data from stability studies indicate that RG7167 retains its efficacy over time when stored properly.
The primary application of RG7167 lies in the field of virology:
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK signaling cascade, represents one of the most frequently dysregulated pathways in human cancers. Approximately 30% of all malignancies exhibit constitutive activation of this pathway, primarily through mutations in RAS or RAF genes that lead to uncontrolled cellular proliferation and survival. MEK (MAPK/ERK kinase) occupies a critical position in this pathway, serving as a convergence point for upstream signals and the primary activator of ERK (extracellular signal-regulated kinase). The development of MEK inhibitors like RG7167 represents a strategic approach to cancer therapy that aims to disrupt aberrant signaling at this pivotal node. These agents offer the potential for targeted intervention in cancers driven by mutations in the MAPK pathway, particularly those resistant to first-generation BRAF inhibitors. Unlike conventional chemotherapy, MEK inhibitors specifically target the molecular machinery driving oncogenesis while sparing normal cells, exemplifying the promise of precision oncology [2] [6].
The RAS-RAF-MEK-ERK pathway functions as a four-tiered kinase cascade that transmits extracellular growth signals to the nucleus. Upon activation by RAS GTPases, RAF kinases (ARAF, BRAF, CRAF) phosphorylate and activate MEK1/2, which in turn phosphorylate ERK1/2 at specific threonine and tyrosine residues. Activated ERK then translocates to the nucleus, where it regulates transcription factors controlling cell cycle progression, survival, and differentiation. In cancers with activating mutations in KRAS, NRAS, or BRAF, this pathway becomes constitutively active, promoting uncontrolled proliferation and evasion of apoptosis. RG7167 specifically targets MEK1/2, the dual-specificity kinases that serve as the exclusive activators of ERK1/2. By inhibiting MEK, RG7167 disrupts the final step in this signaling cascade, preventing ERK activation and its downstream oncogenic effects [2] [5].
The therapeutic rationale for targeting MEK stems from its position as a signaling bottleneck within the MAPK pathway. While upstream components like RAS and RAF exhibit significant molecular heterogeneity, MEK represents a common effector for these signals. This strategic positioning makes MEK inhibition particularly valuable in tumors with RAS mutations, which have proven resistant to direct pharmacological targeting. Additionally, in BRAF-mutant melanomas where BRAF inhibitors initially show efficacy, resistance frequently develops through mechanisms that reactivate MEK signaling. RG7167 and other MEK inhibitors offer a therapeutic approach to overcome such resistance, either as monotherapies or in combination with upstream pathway inhibitors [6] [9].
Table 1: Key MEK Inhibitors in Oncology
Inhibitor | Alternate Names | Development Status | Key Characteristics |
---|---|---|---|
RG7167 | RO4987655, CH4987655 | Discontinued (Phase I) | Allosteric, non-ATP competitive, IC50 5 nM |
Trametinib | GSK1120212 | FDA-approved | Allosteric, non-ATP competitive |
Cobimetinib | XL518, GDC-0973 | FDA-approved | Non-ATP competitive, MEK1 selective |
Binimetinib | MEK162, ARRY-162 | FDA-approved | Allosteric, non-ATP competitive |
Selumetinib | AZD6244 | FDA-approved | Allosteric, non-ATP competitive |
The evolution of MEK inhibitors represents a significant chapter in targeted cancer therapy. Early compounds such as PD-98059 and U0126, discovered in the 1990s, served primarily as research tools but lacked drug-like properties for clinical application. The first generation of clinically evaluated MEK inhibitors included CI-1040 (PD-184352), which demonstrated proof-of-concept for MEK inhibition in vivo but exhibited limited bioavailability. This was followed by PD-0325901, a more potent derivative with improved pharmacokinetic properties that advanced to phase II trials but failed to meet efficacy endpoints in non-small cell lung cancer [5] [6].
RG7167 (also designated RO4987655 and CH4987655) emerged from a research collaboration between Chugai Pharmaceutical and Roche. It was developed as a highly selective allosteric MEK inhibitor with improved pharmaceutical properties over earlier compounds. Preclinical characterization demonstrated RG7167's potent anti-proliferative activity at nanomolar concentrations against multiple cancer cell lines harboring BRAF and KRAS mutations. In xenograft models, oral administration of RG7167 resulted in significant tumor regression, validating its potential as a therapeutic agent. These promising preclinical data supported advancement to human clinical trials [3] [7].
Clinical development of RG7167 progressed to phase I evaluation for solid tumors, as documented in the trial NCT00817518. The study investigated monotherapy in patients with late-stage disease across multiple European countries. However, development was discontinued in 2014, with Roche terminating further clinical investigation. While specific reasons for discontinuation were not disclosed in the available literature, the competitive landscape of MEK inhibitor development during this period saw several compounds advancing more rapidly, including trametinib and cobimetinib, which eventually gained regulatory approval. The discontinuation of RG7167 highlights the challenges in oncology drug development, where promising preclinical data do not always translate to clinical success [7].
Table 2: Historical Timeline of MEK Inhibitor Development
Compound | Approx. Timeframe | Development Milestone | Significance |
---|---|---|---|
PD-98059 | Mid-1990s | Preclinical tool compound | First identified MEK inhibitor |
CI-1040 | Early 2000s | Phase I clinical trial | First clinical MEK inhibitor |
PD-0325901 | Mid-2000s | Phase II clinical trial | Improved potency over CI-1040 |
Trametinib | 2013 | FDA approval | First approved MEK inhibitor |
RG7167 | 2008-2014 | Phase I (discontinued) | Novel allosteric inhibitor |
Cobimetinib | 2015 | FDA approval | MEK1-selective inhibitor |
Kinase inhibitors are broadly classified into two mechanistic categories based on their interaction with the target enzyme: ATP-competitive and allosteric. ATP-competitive inhibitors, also known as Type I inhibitors, bind directly to the kinase's ATP-binding pocket in its active conformation. While this approach has proven successful for many kinases, the high conservation of the ATP-binding site across the kinome presents challenges for achieving selectivity, potentially leading to off-target effects. In contrast, allosteric inhibitors (Type III) bind to a site distinct from the ATP pocket, often inducing conformational changes that render the kinase inactive [2] [6].
RG7167 exemplifies the allosteric approach to MEK inhibition. Structural studies reveal that it binds adjacent to, but not overlapping with, the ATP-binding pocket of MEK. This binding stabilizes MEK in a "closed," catalytically inactive conformation that cannot be phosphorylated or activated by RAF kinases. Specifically, RG7167 locks the activation loop in a position that prevents RAF-mediated phosphorylation at the critical Ser218 and Ser222 residues. This allosteric mechanism offers several pharmacological advantages: 1) Enhanced selectivity due to targeting of unique structural features outside the conserved ATP pocket; 2) Non-competitive kinetics with respect to ATP, allowing efficacy despite high intracellular ATP concentrations (typically 1-10 mM); and 3) Preservation of basal kinase activity necessary for normal cellular functions, potentially reducing on-target toxicities [2] [3] [6].
The molecular structure of RG7167 (C₂₀H₁₉F₃IN₃O₅; MW 565.28) contains distinctive features that facilitate its allosteric mechanism. The presence of trifluoromethyl and iodo substituents contributes to optimal binding interactions with the allosteric pocket, while the benzamide core provides structural rigidity. This carefully engineered configuration results in an impressive IC₅₀ of 5 nM against MEK1/2, representing a substantial improvement over earlier generation inhibitors. The compound's structural attributes also confer selectivity, with minimal off-target activity against other kinases, as demonstrated in comprehensive kinase profiling studies [3].
Table 3: Comparison of Kinase Inhibitor Mechanisms
Characteristic | ATP-Competitive Inhibitors | Allosteric Inhibitors (e.g., RG7167) |
---|---|---|
Binding site | Catalytic ATP-binding pocket | Distal allosteric site |
ATP dependence | Competitive with ATP | Non-competitive with ATP |
Selectivity | Challenged by conserved ATP site | Enhanced by unique allosteric pockets |
Kinase conformation | Active | Inactive |
Intracellular efficacy | Affected by high ATP levels | Unaffected by ATP concentration |
Resistance mutations | Frequent at gatekeeper residues | Less common, often occur at allosteric site |
Representative agents | Sorafenib, Dabrafenib | RG7167, Trametinib, Cobimetinib |
The development of RG7167 coincided with emerging understanding of adaptive resistance mechanisms to targeted kinase inhibitors. Tumor cells often develop resistance through feedback loops and pathway reactivation. For example, MEK inhibition can relieve ERK-mediated negative feedback on RAF kinases, leading to pathway reactivation. This insight has driven the development of combination approaches, particularly with RAF inhibitors, to achieve more complete pathway suppression. RG7167 was investigated in this context, with preclinical studies demonstrating synergistic activity when combined with BRAF inhibitors in BRAF-mutant models [6] [9] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: